An In-Depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, also known as N-Boc-N-methyl-4-bromobenzylamine, is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its structure combines a brominated aromatic ring, a handle for further chemical modifications, and a Boc-protected secondary amine, which offers both stability and facile deprotection. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a discussion of its critical role in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester (Figure 1) has emerged as a valuable building block due to its inherent functionalities. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the N-methyl-N-Boc protected amine provides a stable yet readily cleavable nitrogen source, crucial for introducing secondary amine functionalities in a controlled manner. This unique combination of features has positioned this compound as a key intermediate in the synthesis of biologically active molecules, most notably in the rapidly evolving field of targeted protein degradation.
Figure 1. Chemical structure of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 260809-26-5 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.20 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point (Predicted) | 354.5 ± 21.0 °C | |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |
Synthesis and Mechanism
The synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester is typically achieved through a two-step process starting from 4-bromobenzylamine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-methylation.
Synthetic Scheme
The overall synthetic transformation can be depicted as follows:
Caption: General synthetic scheme for (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester.
Detailed Experimental Protocol
This protocol is a composite of established methods for Boc protection and subsequent N-methylation of benzylamines.
Step 1: Synthesis of tert-butyl (4-bromobenzyl)carbamate
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Reaction Setup: To a stirred solution of 4-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA, 1.1 eq) or aqueous sodium hydroxide.
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Boc Protection: To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (4-bromobenzyl)carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
Step 2: Synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude tert-butyl (4-bromobenzyl)carbamate (1.0 eq) in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
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N-Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a liquid.
Reaction Mechanism
The N-methylation of the Boc-protected amine proceeds via a standard nucleophilic substitution (Sɴ2) mechanism. The strong base, typically sodium hydride, deprotonates the nitrogen atom of the carbamate, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product. The Boc group's electron-withdrawing nature increases the acidity of the N-H proton, facilitating its removal by the strong base.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the tert-butyl protons of the Boc group. Due to hindered rotation around the N-C(O) bond, the signals for the methyl and benzyl protons may appear as two sets of rotamers at room temperature.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), the benzylic carbon, the N-methyl carbon, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery and Organic Synthesis
The utility of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester lies in its versatility as a synthetic building block.
Role as a PROTAC Linker
A primary and highly significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester serves as a precursor to a rigid linker component. The bromo-functionalized phenyl ring provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach one of the ligands. Following this, the Boc protecting group can be removed under acidic conditions to reveal the secondary amine, which can then be coupled to the other ligand, completing the PROTAC synthesis. The N-methyl group can influence the conformational rigidity and physicochemical properties of the resulting linker, which are critical for the efficacy of the PROTAC.[5]
Caption: Workflow illustrating the use of the title compound in PROTAC synthesis.
General Synthetic Utility
Beyond its role in PROTACs, this compound is a versatile intermediate for introducing the N-methyl-4-bromobenzyl moiety into various molecules. The bromo-substituent can be transformed into a wide range of other functional groups, including but not limited to, boronic esters, alkynes, and amines, further expanding its synthetic potential.
Safety and Handling
As with all laboratory chemicals, (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester is a strategically designed synthetic intermediate with significant applications in modern organic and medicinal chemistry. Its combination of a modifiable aromatic ring and a protected secondary amine makes it an invaluable tool for the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
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